Anticancer Activity – Free Ligand vs. Its Binary and Ternary Metal Complexes in Ehrlich Ascites Carcinoma Cells
In a direct head‑to‑head comparison within the same study, the free ligand 4‑methyl‑2‑pentanone thiosemicarbazone (HL, the target compound) exhibited the lowest antiproliferative activity, with a GI₅₀ of 26.25 µM against Ehrlich ascites carcinoma (EAC) cells [1]. By contrast, its Ni(II) binary complex (complex 1) achieved a GI₅₀ of 21.25 µM, while the ternary complexes containing glutamine or glycine as secondary ligands (complexes 5, 6, 7, 9) showed GI₅₀ values of 20.5, 17.5, 17.5, and 18 µM, respectively [1]. This corresponds to a 1.24‑fold improvement for the binary complex and up to a 1.50‑fold improvement for the ternary complexes relative to the free ligand.
| Evidence Dimension | Anticancer activity (GI₅₀, MTT assay, 48 h incubation, dose range up to 25 µg mL⁻¹) |
|---|---|
| Target Compound Data | GI₅₀ = 26.25 µM (free ligand HL, EAC cells) |
| Comparator Or Baseline | Ni(II) binary complex (complex 1): GI₅₀ = 21.25 µM; VO(IV)–Glu ternary complex (complex 5): GI₅₀ = 20.5 µM; Mn(II)–Glu ternary complex (complex 6): GI₅₀ = 17.5 µM; VO(IV)–Gly ternary complex (complex 7): GI₅₀ = 17.5 µM; La(III)–Gly ternary complex (complex 9): GI₅₀ = 18 µM |
| Quantified Difference | Binary complex: 1.24‑fold more potent; best ternary complex: 1.50‑fold more potent than free ligand |
| Conditions | Ehrlich ascites carcinoma (EAC) cells; MTT assay; 48 h incubation; dose range up to 25 µg mL⁻¹ [1] |
Why This Matters
The free ligand provides a well‑characterized, reproducible baseline for structure‑activity relationship (SAR) studies and serves as the essential scaffold from which more potent metal‑based anticancer candidates are developed.
- [1] Youssef, N. S., El Zahany, E. A. & Ali, M. M. (2010) Synthesis, Spectral, Characterization, and Anticancer Activity of Some Binary and Mixed Ligand Complexes of 4‑Methyl‑2‑Pentanone Thiosemicarbazone and Some Amino Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 185, 2171‑2181. doi:10.1080/10426500903241739. View Source
